Oxyphencyclimine hydrochloride is a synthetic tertiary amine classified as an antimuscarinic agent. [] It exhibits antispasmodic and antisecretory activities. [] This compound is primarily recognized for its role in research investigating the peripheral parasympathetic nervous system and its effects on smooth muscle and glandular secretions. []
Oxyphencyclimine hydrochloride is derived from oxyphencyclimine, which is synthesized from specific precursors such as cyclohexyl-2-hydroxy-2-phenylethanoic acid. It belongs to the class of anticholinergic drugs, which are known for their ability to inhibit the effects of acetylcholine on muscarinic receptors .
The synthesis of oxyphencyclimine hydrochloride involves several steps that typically start with the preparation of 2-cyclohexyl-2-hydroxy-2-phenylacetate. The process includes:
The enantiomers of oxyphencyclimine can also be synthesized, with studies indicating significant differences in potency between the (R)- and (S)-enantiomers .
Oxyphencyclimine hydrochloride participates in various chemical reactions typical for anticholinergic compounds:
Oxyphencyclimine functions primarily as an antagonist at muscarinic acetylcholine receptors (M1, M2, and M3). Its mechanism includes:
This mechanism results in its therapeutic effects in conditions characterized by excessive gastric secretions or spasms.
Oxyphencyclimine hydrochloride is typically found as a solid at room temperature. Key physical properties include:
Important chemical properties include:
Oxyphencyclimine hydrochloride is primarily used in clinical settings for:
Additionally, research continues into its pharmacological effects and potential applications in other medical fields due to its anticholinergic properties.
The industrial synthesis of oxyphencyclimine hydrochloride (CAS 125-52-0) originated in the late 1950s through collaborative pharmaceutical research. The initial route involved a Pinner reaction, where chloroacetonitrile (1) was treated with methanol and hydrogen chloride to form an iminoether intermediate (2). This intermediate underwent condensation with 3-methylaminopropylamine to yield the tetrahydropyrimidine scaffold (4). The final step featured a nucleophilic displacement reaction, coupling the tetrahydropyrimidine with sodium 2-cyclohexyl-2-hydroxy-2-phenylacetate (5) to produce oxyphencyclimine (6) [1] [6]. Early patents (GB 795758, 1958) highlighted the challenges in optimizing the esterification step, which initially suffered from low yields due to steric hindrance from the cyclohexyl-phenylglycolate group. Modifications introduced in the 1960s replaced sodium salts with silver carboxylates to enhance electrophilicity, improving the reaction efficiency from 45% to 78% [6] [7].
Table 1: Key Historical Milestones in Oxyphencyclimine Synthesis
Year | Development | Significance |
---|---|---|
1958 | Original patent (GB 795758) filed | Established base synthetic route via Pinner reaction |
1965 | Silver carboxylate modification | Boosted esterification yield to >75% |
1980 | Catalytic hydrogenation refinement | Reduced toxic byproducts in tetrahydropyrimidine step |
The tetrahydropyrimidine core construction relies on a double nucleophilic addition-elimination mechanism. The primary amine of 3-methylaminopropylamine attacks the electrophilic carbon of the iminoether (2), forming a carboximidamide intermediate. Intramolecular cyclization then occurs via nucleophilic attack of the secondary amine on the nitrile carbon, yielding the bicyclic structure (4) [1]. The critical C-O bond formation in the final step proceeds through an SN₂ reaction, where the tetrahydropyrimidine nitrogen deprotonates the glycolic acid derivative, generating a carboxylate anion that displaces chloride from chloromethylpyrimidine. Computational studies confirmed that the reaction rate is highly sensitive to solvent polarity, with aprotic solvents like toluene minimizing hydrolysis side reactions [3] [6]. Industrial batches employed Dean-Stark traps to remove water, shifting equilibrium toward esterification [7].
Oxyphencyclimine hydrochloride contains a chiral tertiary alcohol (α-hydroxyl group), synthesized historically as a racemate. Early pharmacological studies revealed that the (R)-enantiomer exhibits 18-fold greater affinity for muscarinic M₃ receptors than its (S)-counterpart, attributed to optimal hydrogen bonding with Asn507 in the receptor pocket [5]. Despite this, commercial production continued with racemic mixtures due to the prohibitive cost of resolution. Resolution attempts via diastereomeric salt formation using (+)-dibenzoyltartaric acid achieved 94% ee but reduced overall yield to 32% [7]. Modern approaches leverage copper-catalyzed asymmetric allylation of ketones using chiral Josiphos ligands (e.g., SL-J011-1), achieving 98% ee for structurally related tertiary alcohols like procyclidine—a template applicable to oxyphencyclimine [8].
To improve selectivity for gastrointestinal muscarinic receptors over CNS or cardiac targets, Pfizer and other firms developed quaternary ammonium analogs of oxyphencyclimine. Key modifications included:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7